molecular formula C6H3ClFNO3 B8123211 4-Chloro-3-fluoro-2-nitrophenol

4-Chloro-3-fluoro-2-nitrophenol

Cat. No.: B8123211
M. Wt: 191.54 g/mol
InChI Key: YDTVTSNSMPCNMO-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-2-nitrophenol is an organic compound with the molecular formula C6H3ClFNO3. It is a derivative of phenol, featuring a chlorine atom at the 4th position, a fluorine atom at the 3rd position, and a nitro group at the 2nd position on the benzene ring. This compound is known for its unique chemical properties and diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-3-fluoro-2-nitrophenol can be synthesized through various synthetic routes. One common method involves the nitration of 4-chloro-3-fluorophenol using nitric acid and sulfuric acid under controlled temperature conditions. Another approach is the halogenation of 2-nitrophenol followed by selective fluorination and chlorination steps.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of strong acids and halogenating agents. The process requires careful control of reaction conditions, including temperature, pressure, and pH, to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-fluoro-2-nitrophenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used under acidic conditions.

  • Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are employed.

  • Substitution: Halogenation reactions can be performed using halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Formation of 4-chloro-3-fluoro-2-nitrobenzoic acid.

  • Reduction: Production of 4-chloro-3-fluoro-2-aminophenol.

  • Substitution: Introduction of additional halogen atoms or other substituents on the benzene ring.

Scientific Research Applications

4-Chloro-3-fluoro-2-nitrophenol has a wide range of applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Employed in the study of enzyme inhibition and as a fluorescent probe in biological imaging.

  • Medicine: Investigated for its potential therapeutic properties in treating various diseases.

  • Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

4-Chloro-3-fluoro-2-nitrophenol is similar to other halogenated nitrophenols, such as 4-fluoro-2-nitrophenol and 4-chloro-2-nitrophenol. its unique combination of chlorine and fluorine atoms imparts distinct chemical and physical properties, making it particularly useful in certain applications.

Comparison with Similar Compounds

  • 4-Fluoro-2-nitrophenol

  • 4-Chloro-2-nitrophenol

  • 2-Nitrophenol

  • 4-Bromo-2-nitrophenol

Properties

IUPAC Name

4-chloro-3-fluoro-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO3/c7-3-1-2-4(10)6(5(3)8)9(11)12/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTVTSNSMPCNMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)[N+](=O)[O-])F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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